(E)-octadec-9-en-16-ynoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
158999-14-5 |
|---|---|
Molecular Formula |
C12H21NO2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(E)-octadec-9-en-16-ynoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,4-8,11-17H2,1H3,(H,19,20)/b10-9+ |
InChI Key |
XDYJRCBGFFKBPA-MDZDMXLPSA-N |
SMILES |
CC#CCCCCCC=CCCCCCCCC(=O)O |
Isomeric SMILES |
CC#CCCCCC/C=C/CCCCCCCC(=O)O |
Canonical SMILES |
CC#CCCCCCC=CCCCCCCCC(=O)O |
Synonyms |
16-ODCYA 9-octadecen-16-ynoic acid |
Origin of Product |
United States |
Discovery, Isolation, and Natural Occurrence of E Octadec 9 En 16 Ynoic Acid
Methodologies for Isolation and Purification for Research PurposesAs the compound has not been reported as a natural product, there are no established protocols for its isolation and purification.
This lack of information suggests that (E)-octadec-9-en-16-ynoic acid may be a rare or yet-to-be-discovered natural compound, or it may primarily exist as a synthetic chemical not yet characterized from natural sources.
Biosynthetic Pathways and Enzymology of E Octadec 9 En 16 Ynoic Acid
Precursor Identification and Metabolic Intermediates
The biosynthesis of (E)-octadec-9-en-16-ynoic acid originates from the fundamental building blocks of fatty acid synthesis. The pathway likely proceeds through several key precursors and intermediates, starting from acetyl-CoA and building up to the final C18 structure.
The de novo synthesis of fatty acids begins with acetyl-CoA, with chain elongation occurring via the acetate (B1210297) pathway. agriculturejournals.cz The primary product of plant fatty acid synthase is palmitic acid (16:0), which is then elongated to stearic acid (18:0). agriculturejournals.cz The crucial first unsaturation is the formation of oleic acid ((9Z)-octadec-9-enoic acid) from stearic acid, a reaction catalyzed by stearoyl-ACP desaturase. agriculturejournals.czwikipedia.org Oleic acid is the most common fatty acid in nature and a ubiquitous precursor for a vast array of other fatty acids. wikipedia.org
From oleic acid, two major transformations are required to produce this compound: the isomerization of the cis (Z) double bond at the C-9 position to a trans (E) configuration, and the introduction of a triple bond (alkyne) at the C-16 position. Therefore, oleic acid is the most probable primary precursor. An alternative immediate precursor could be elaidic acid ((E)-octadec-9-enoic acid), the trans isomer of oleic acid, which is found in some natural sources. nih.gov The pathway would then only require the subsequent formation of the alkyne.
The following table outlines the likely sequence of metabolic intermediates.
| Compound Name | Chemical Formula | Role in Pathway |
| Acetyl-CoA | C₂₃H₃₈N₇O₁₇P₃S | Primary building block for fatty acid synthesis. agriculturejournals.cz |
| Stearic acid (Octadecanoic acid) | C₁₈H₃₆O₂ | Saturated C18 fatty acid backbone. wikipedia.org |
| Oleic acid ((9Z)-octadec-9-enoic acid) | C₁₈H₃₄O₂ | Key C18 monounsaturated precursor with a cis double bond. wikipedia.org |
| Elaidic acid ((9E)-octadec-9-enoic acid) | C₁₈H₃₄O₂ | Isomerized intermediate with the required trans double bond. nih.gov |
| (E)-octadec-9-enoic acid | C₁₈H₃₄O₂ | Penultimate precursor prior to alkyne formation. |
De Novo Biosynthesis Mechanisms
The de novo biosynthesis of this compound can be conceptualized as a multi-step enzymatic process built upon the foundation of standard fatty acid synthesis.
Chain Formation : The process starts with the synthesis of the C18 saturated fatty acid, stearic acid, from acetyl-CoA and malonyl-CoA via the fatty acid synthase (FAS) complex.
Introduction of the Δ9 Double Bond : Stearoyl-CoA or stearoyl-ACP is desaturated by a Δ9-desaturase to introduce a cis double bond between carbons 9 and 10, yielding oleic acid ((9Z)-octadec-9-enoic acid). wikipedia.org This is an oxygen-dependent reaction.
Isomerization to a trans Double Bond : The cis double bond of oleic acid is isomerized to a trans configuration, resulting in elaidic acid ((9E)-octadec-9-enoic acid). This step is critical for establishing the (E) stereochemistry in the final product. While less common than cis bonds in nature, enzymatic pathways for cis-trans isomerization exist, particularly in bacteria involved in lipid membrane adaptation. agriculturejournals.cz
Formation of the C-16 Alkyne : The final key step is the introduction of the triple bond at the C-16 position. This is catalyzed by a specialized desaturase known as an acetylenase. nih.gov This enzyme would act on the C16-C17 single bond of (E)-octadec-9-enoic acid. The reaction is believed to proceed through two sequential dehydrogenation steps, first forming an alkene intermediate (a diene-acid) and then a second dehydrogenation to form the alkyne. nih.gov
Key Enzymatic Transformations and Catalytic Mechanisms
The synthesis of this unique fatty acid relies on a specific sequence of enzymatic activities, primarily involving desaturases and potentially isomerases.
While elongases are crucial for building the initial carbon chain up to C18, the defining transformations for this compound are driven by desaturases. nih.gov
Stearoyl-CoA/ACP Δ9-Desaturase : This is a well-characterized enzyme that introduces the initial double bond at the Δ9 position of stearic acid to form oleic acid. wikipedia.org These are non-heme di-iron enzymes that utilize molecular oxygen and a reductant (like NADH or NADPH) to abstract hydrogen atoms. researchgate.net
Cis-Trans Isomerase : An enzyme capable of isomerizing the C9 double bond from cis to trans would be required. Such enzymes are known to exist and play roles in modifying the physical properties of fatty acids within cell membranes.
Acetylenas_e_ (Δ16-Desaturase) : This is the key enzyme responsible for alkyne formation. Acetylenases are a special class of fatty acid desaturases that catalyze the oxidation of a single bond or double bond into a triple bond. nih.govresearchgate.net The formation of the alkyne at C-16 from a saturated precursor likely involves a bifunctional desaturase/acetylenase that catalyzes two successive O₂-dependent dehydrogenation reactions. nih.gov In some organisms, alkyne synthesis is dependent on the fatty acid substrate being bound to an Acyl Carrier Protein (ACP), suggesting the enzyme's specificity for a thioester-tethered substrate. d-nb.infoescholarship.org
| Enzyme Class | Putative Function in Pathway | Substrate | Product |
| Stearoyl-CoA Δ9-Desaturase | Introduction of the C9 double bond | Stearic acid | Oleic acid |
| Cis-Trans Isomerase | Isomerization of the C9 double bond | Oleic acid ((9Z)-...) | Elaidic acid ((9E)-...) |
| Acetylenase | Formation of the C16 triple bond | (E)-octadec-9-enoic acid | This compound |
The stereochemistry of both the double bond and the enzymatic reactions is a critical aspect of the biosynthetic pathway.
Formation of the (Z)-Δ9 Double Bond : The biosynthesis of oleic acid from stearic acid proceeds via a syn-elimination of two adjacent hydrogen atoms (the pro-R hydrogens at C-9 and C-10). mdpi.com This stereospecific removal results in the formation of the cis or (Z) double bond.
Formation of the (E)-Δ9 Double Bond : The conversion of the (Z) double bond to an (E) double bond by an isomerase involves a rotation around the C9-C10 bond, a process that must be enzymatically controlled to overcome the high energy barrier.
Alkyne Formation : The enzymatic formation of a triple bond from a single bond is a four-electron oxidation. The proposed mechanism for acetylenases involves the sequential removal of two pairs of hydrogen atoms from adjacent carbons. researchgate.net Studies on similar enzymes have shown that these reactions are highly specific, though the precise stereochemical course of hydrogen abstraction for a C-16 acetylenase is not yet known. rsc.orggsartor.orgrsc.org
Genetic Regulation of Biosynthetic Genes
The production of specialized fatty acids like this compound is tightly regulated at the genetic level. The genes encoding the necessary enzymes are often co-located in the genome, forming a biosynthetic gene cluster (BGC).
A specific gene cluster for this compound has not been identified. However, analysis of BGCs for other acetylenic fatty acids provides a model for what such a cluster might contain. nih.govspringernature.com
For example, the biosynthesis of terminal alkynes in some bacteria is encoded by a three-gene cassette, often designated jamABC or ttuABC. nih.govescholarship.org These clusters typically include:
An Acyl-CoA Synthetase/Ligase (e.g., JamA) : Activates a fatty acid and loads it onto a carrier protein. nih.govescholarship.org
A Desaturase/Acetylenase (e.g., JamB) : A membrane-bound enzyme that performs the dehydrogenation reactions on the ACP-bound substrate. nih.govescholarship.org
An Acyl Carrier Protein (ACP) (e.g., JamC) : A small protein that tethers the growing fatty acid chain during modification. nih.govescholarship.org
A hypothetical gene cluster for this compound would likely contain genes encoding the core fatty acid synthase enzymes, along with specialized genes for the key modifications: a Δ9-desaturase , a cis-trans isomerase , and a Δ16-acetylenase . The proximity of these genes would allow for coordinated regulation, ensuring the efficient production of the final compound.
| Gene Product in Hypothetical Cluster | Predicted Function | Homolog from Known Clusters |
| Δ9-Desaturase | Creates the C9 double bond | Stearoyl-ACP desaturase |
| Cis-Trans Isomerase | Converts the C9 double bond to the (E) form | Bacterial fatty acid isomerases |
| Δ16-Acetylenase | Creates the C16 triple bond | JamB, TtuB (terminal acetylenases) nih.gov |
| Acyl-CoA Synthetase | Activates the fatty acid substrate | JamA, TtuA nih.gov |
| Acyl Carrier Protein (ACP) | Tethers the fatty acid during modification | JamC, TtuC nih.gov |
Further genomic and transcriptomic studies in organisms that may produce this compound are required to identify and characterize the specific genes and regulatory networks involved in its biosynthesis. ontosight.ai
Information regarding the transcriptional and translational control of this compound biosynthesis is not available in the provided search results.
Extensive searches for the biosynthetic pathways, particularly the transcriptional and translational control mechanisms for the specific compound this compound, did not yield relevant scientific literature or data.
General information on the biosynthesis of other fatty acids, such as oleic acid, calendic acid, and crepenynic acid, is available. agriculturejournals.czrsc.orgaocs.orgwikipedia.org This includes the identification of enzymes like desaturases and acetylenases and discussions on their genetic regulation in various plant species. aocs.orgdiva-portal.org For instance, studies on yellowhorn (Xanthoceras sorbifolium) have identified key enzymatic genes and potential regulatory transcription factors involved in very long-chain fatty acid synthesis. diva-portal.org Similarly, the regulation of mycotoxin biosynthesis involves a complex network of pathway-specific regulators and global regulators. mdpi.com
However, none of the retrieved search results contain specific details on the genes, transcription factors, or translational regulatory elements responsible for the production of this compound. Therefore, an article detailing the "Transcriptional and Translational Control Mechanisms" for this compound cannot be generated based on the available information.
Chemical Synthesis and Analog Development for Research Applications
Retrosynthetic Analysis and Strategic Approaches to (E)-octadec-9-en-16-ynoic acid Synthesis
A logical retrosynthetic analysis of this compound suggests a disconnection at the C9-C10 double bond. This disconnection is strategically advantageous as it breaks the molecule into two key fragments of similar complexity. The (E)-stereochemistry of the double bond strongly points towards a Horner-Wadsworth-Emmons (HWE) reaction as a key bond-forming step. This reaction is well-established for its high E-selectivity in alkene synthesis. nrochemistry.comwikipedia.org
This retrosynthetic approach yields two primary building blocks:
An eight-carbon aldehyde bearing a protected carboxylic acid at the C1 position (Fragment A).
A ten-carbon phosphonate (B1237965) ester with a terminal alkyne at the C16 position (Fragment B).
The synthesis of these fragments can be envisioned from commercially available starting materials. Fragment A can be prepared from a suitable C8 ω-hydroxy carboxylic acid or diol, while Fragment B can be synthesized from a C8 alkynyl halide. This strategy allows for a convergent synthesis, which is generally more efficient than a linear approach for complex molecules.
Total Synthesis Methodologies
Based on the retrosynthetic analysis, a plausible total synthesis of this compound can be devised. The synthesis would involve the preparation of the two key fragments followed by their coupling via an HWE reaction and subsequent deprotection.
The successful synthesis of the target molecule hinges on the careful selection of key reactions and protecting groups.
Protecting Group Strategy: The carboxylic acid in Fragment A must be protected to prevent it from interfering with the basic conditions of the Horner-Wadsworth-Emmons reaction. youtube.com A methyl or ethyl ester is a suitable protecting group as it is stable to the reaction conditions and can be readily removed by hydrolysis at the final stage of the synthesis. libretexts.orgslideshare.netoup.com The protection can be achieved by standard Fischer esterification of the corresponding carboxylic acid.
Key Synthetic Reactions: The synthesis of the key fragments would involve the following reactions:
Fragment A (Aldehyde): A commercially available starting material such as 8-hydroxyoctanoic acid would first be protected as its methyl ester. The terminal hydroxyl group would then be oxidized to the corresponding aldehyde using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or by a Swern oxidation.
Fragment B (Phosphonate Ester): The synthesis of this fragment could start from a commercially available alkynyl alcohol, such as 7-octyn-1-ol (B141416). The alcohol would be converted to the corresponding bromide using a reagent like triphenylphosphine (B44618) dibromide. The resulting alkynyl bromide would then undergo an Arbuzov reaction with triethyl phosphite (B83602) to yield the desired phosphonate ester. slideshare.net
The key bond-forming step is the Horner-Wadsworth-Emmons (HWE) olefination . The phosphonate ester (Fragment B) is deprotonated with a suitable base, such as sodium hydride, to form a stabilized carbanion. This carbanion then reacts with the aldehyde (Fragment A) to form the (E)-alkene. youtube.com The final step in the synthesis is the hydrolysis of the methyl ester protecting group under basic conditions to yield the target molecule, this compound.
| Step | Reaction | Key Reagents | Purpose |
| 1 | Esterification of 8-hydroxyoctanoic acid | Methanol, H₂SO₄ (cat.) | Protection of the carboxylic acid |
| 2 | Oxidation of the alcohol | PCC or Swern oxidation reagents | Formation of the aldehyde (Fragment A) |
| 3 | Bromination of 7-octyn-1-ol | PPh₃, CBr₄ | Conversion of alcohol to bromide |
| 4 | Arbuzov reaction | Triethyl phosphite | Formation of the phosphonate ester (Fragment B) |
| 5 | Horner-Wadsworth-Emmons Reaction | NaH, Fragment A, Fragment B | Formation of the (E)-double bond |
| 6 | Hydrolysis | NaOH, then H₃O⁺ | Deprotection of the carboxylic acid |
This table outlines a proposed synthetic sequence for this compound.
Stereoselective Synthesis of the (E)-Double Bond: The Horner-Wadsworth-Emmons reaction is renowned for its ability to produce (E)-alkenes with high stereoselectivity. wikipedia.orgyoutube.com The reaction mechanism involves the formation of an oxaphosphetane intermediate. The thermodynamic stability of the transition state leading to the anti-oxaphosphetane, which subsequently eliminates to form the (E)-alkene, is favored over the syn-oxaphosphetane that would lead to the (Z)-alkene. The use of stabilized phosphonate ylides, as in the proposed synthesis, further enhances this selectivity for the (E)-isomer. nrochemistry.com
Introduction of the Alkyne Moiety: The terminal alkyne is introduced into the molecule through the use of a starting material that already contains this functional group, namely 7-octyn-1-ol for the synthesis of Fragment B. This approach ensures the unambiguous placement of the alkyne at the C16 position. An alternative, though more complex, strategy could involve the use of a Sonogashira coupling reaction to introduce the alkyne at a later stage of the synthesis. wikipedia.orggold-chemistry.orgjk-sci.comorganic-chemistry.orgrsc.org This would typically involve coupling a terminal alkyne with a vinyl or aryl halide in the presence of a palladium and copper catalyst.
Synthesis of Structurally Related Analogs and Derivatives for Research
The synthetic route developed for this compound is flexible and can be readily adapted to produce a variety of structurally related analogs for use in research.
By systematically varying the structures of Fragment A and Fragment B, a library of alkynyl fatty acid analogs can be generated.
Chain Length Modification: The length of the fatty acid chain can be altered by using different starting materials for the synthesis of the two fragments. For instance, using a shorter or longer ω-hydroxy carboxylic acid for Fragment A would modify the length of the saturated portion of the chain. Similarly, employing alkynyl alcohols of different lengths for Fragment B would change the position of the alkyne relative to the double bond.
Modification of Unsaturation: The position of the double bond can be changed by using different aldehydes and phosphonates. To obtain the (Z)-isomer of the double bond, a Wittig reaction with a non-stabilized ylide could be employed, as this reaction generally favors the formation of (Z)-alkenes. organic-chemistry.orgmnstate.edulibretexts.orglibretexts.orglumenlearning.com
Internal Alkyne Analogs: Analogs containing an internal alkyne could be synthesized by using an internal alkyne-containing phosphonate in the HWE reaction.
Isotopically labeled versions of this compound are invaluable tools for metabolic studies, allowing for the tracing of the fatty acid's fate in biological systems. nih.goveurisotop.com The convergent nature of the proposed synthesis is well-suited for the introduction of stable isotopes at specific positions.
¹³C-Labeling: A ¹³C label can be introduced at the C1 position (the carboxylic acid) by starting the synthesis of Fragment A with a ¹³C-labeled precursor. For example, a ¹³C-labeled cyanide (K¹³CN) could be used in a chain extension reaction to introduce the labeled carbon. nih.gov
Deuterium (²H) Labeling: Deuterium atoms can be incorporated at various positions. For example, using a deuterated reducing agent, such as sodium borodeuteride, in the synthesis of the alcohol precursors to the aldehyde or phosphonate would introduce deuterium. Alternatively, starting with commercially available deuterated building blocks would allow for specific labeling patterns.
Methodological Advancements in Alkyne Fatty Acid Chemical Synthesis
The chemical synthesis of alkyne fatty acids, including complex structures like this compound, has been significantly advanced through the development of novel catalytic systems and synthetic strategies. These advancements have enabled more efficient, selective, and sustainable routes to these valuable research compounds, moving beyond classical methods to embrace modern organometallic catalysis. Key areas of progress include the refinement of cross-coupling reactions, the advent of decarboxylative methods, and sophisticated strategies for stereochemical control.
A cornerstone in the synthesis of molecules containing an en-yne motif is the Sonogashira cross-coupling reaction. This reaction, which forms a carbon-carbon bond between a terminal alkyne and a vinyl or aryl halide, is a powerful tool for constructing the core structure of this compound. nih.govmdpi.com Traditionally, this reaction is catalyzed by a combination of a palladium complex and a copper(I) co-catalyst. researchgate.net Recent methodological advancements have focused on overcoming the limitations of the classic protocol, such as the use of toxic phosphine (B1218219) ligands, air-sensitive catalysts, and the requirement of a copper co-catalyst, which can lead to undesirable alkyne homocoupling (Glaser coupling). researchgate.netbohrium.com
Modern Sonogashira protocols feature significant improvements, including the development of highly stable palladium-N-heterocyclic carbene (NHC) complexes, the use of alternative ligands like amino acids, and the implementation of copper-free and even solvent-free conditions. mdpi.comnih.gov These innovations not only improve the reaction's efficiency and substrate scope but also align with the principles of green chemistry by using less toxic and more sustainable reagents. bohrium.comnih.gov For instance, reactions have been developed that proceed in water, a significant step towards environmentally benign synthesis. nih.gov
| Catalyst System | Ligand | Co-catalyst | Solvent | Key Advancement | Reference(s) |
| PdCl₂(PPh₃)₂ | Triphenylphosphine | CuI | Amine | Classic Protocol | researchgate.net |
| Palladium-NHC Complex | N-Heterocyclic Carbene | CuI | Organic | Improved catalyst stability and efficiency. | mdpi.com |
| CuI | L-Methionine | None (Pd-free) | DMSO | Use of an environmentally friendly ligand and palladium-free conditions. | nih.gov |
| CuI | 3-Pphen | None (Pd-free) | Water | Enables reaction in an aqueous medium, enhancing sustainability. | nih.gov |
| CuI/TMEDA | TMEDA | None (Pd-free) | Solvent-free | High efficiency under solvent-free conditions at room temperature. |
Another significant breakthrough in alkyne synthesis is the emergence of decarboxylative cross-coupling reactions. nih.gov These methods utilize abundant and readily available carboxylic acids as starting materials, which are converted into redox-active esters. nih.govresearchgate.net Using nickel or iron catalysts, these esters can then be coupled with an alkyne source, effectively replacing the carboxyl group with an alkynyl group. nih.gov This represents a major departure from traditional methods that often rely on pre-functionalized starting materials like halides. The decarboxylative alkynylation strategy offers a more direct and often shorter synthetic route to complex alkyne-containing molecules. nih.gov
The stereochemistry of the double bond is a critical feature of this compound. Achieving high stereoselectivity for the (E)-isomer is a common challenge in long-chain fatty acid synthesis. Methodological advancements in this area include the use of stereoselective olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, which can be tuned to favor the formation of the E-alkene. Furthermore, catalytic methods involving transition metals like titanium have been developed for the stereoselective synthesis of unsaturated fatty acids, providing precise control over double bond geometry. mdpi.com The synthesis of specific isomers of related fatty acids, such as nitro-oleic acids, has also been achieved through regio- and stereoselective strategies, often involving a nitro-aldol condensation as a key step, which can be adapted for various functionalized fatty acids. researchgate.net
The final installation of the carboxylic acid group or the terminal alkyne represents another area of methodological advancement. For instance, terminal alkynes can be directly carboxylated using organolithium reagents (like n-butyllithium) to deprotonate the alkyne, followed by quenching with carbon dioxide to form the corresponding alkynoic acid. nih.gov This method provides a straightforward way to complete the synthesis once the carbon skeleton is assembled.
| Method | Description | Key Advantage | Reference(s) |
| Sonogashira Coupling | Pd/Cu-catalyzed reaction between a vinyl halide and a terminal alkyne to form an en-yne system. | Highly efficient for C(sp²)-C(sp) bond formation. Modern variants are greener and more versatile. | nih.govresearchgate.netbohrium.com |
| Decarboxylative Alkynylation | Ni- or Fe-catalyzed reaction where a carboxylic acid is converted to an alkyne. | Uses abundant starting materials and offers a novel, direct synthetic route. | nih.govresearchgate.net |
| Stereoselective Olefination | Reactions (e.g., Horner-Wadsworth-Emmons) optimized to produce the desired (E)-double bond geometry. | Provides crucial control over the stereochemistry of the final product. | nih.gov |
| Direct Carboxylation | Conversion of a terminal alkyne into a carboxylic acid using an organolithium reagent and CO₂. | Efficient method for the final step of synthesizing an alkynoic acid. | nih.gov |
Biological Roles and Physiological Significance of E Octadec 9 En 16 Ynoic Acid
Involvement in Cellular Signaling Pathways
Fatty acids are recognized as important signaling molecules involved in a multitude of cellular processes, including intracellular signaling, regulation of gene expression, and protein modification. While direct evidence for (E)-octadec-9-en-16-ynoic acid is scarce, research on similar fatty acids provides a framework for its potential roles. The unique structure of 9-octadecen-16-ynoic acid, featuring both a double and a triple bond, suggests it may have specific interactions and effects within the cell.
Interactions with Receptors and Signaling Molecules
There is no specific information available in the reviewed literature detailing the direct interaction of this compound with specific cellular receptors or signaling molecules. However, related nitro-fatty acids have been shown to act as partial agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of metabolism and inflammation. It is plausible that the structural features of this compound could allow it to interact with similar nuclear receptors or other signaling proteins, but this remains to be experimentally verified.
Modulation of Intracellular Cascades
The influence of 9-octadecen-16-ynoic acid on various signaling pathways has been proposed as a mechanism for its biological activities. For instance, a related compound, (E)-9-oxooctadec-10-en-12-ynoic acid, has been demonstrated to increase insulin-stimulated glucose uptake in L6 myotubes by activating the phosphoinositide 3-kinase (PI3K) pathway. This involves the phosphorylation of key downstream targets such as IRS-1, Akt, and AS160, leading to the translocation of GLUT4 to the cell membrane. While this provides a potential model, it is important to note that the additional oxo group in this analogue could significantly alter its biological activity compared to this compound.
Role in Membrane Biology and Lipid Dynamics
The structure of fatty acids significantly influences the properties of biological membranes. The presence of unsaturation, such as the double bond in this compound, affects membrane fluidity and permeability. Fatty acids are integral components of phospholipids (B1166683), which form the lipid bilayer of cell membranes, and their composition is crucial for maintaining membrane integrity and function. The incorporation of unusual fatty acids like those with triple bonds could potentially alter membrane characteristics, but specific studies on this compound's effect on membrane biology have not been identified.
Metabolic Fate and Biotransformation within Biological Systems
The metabolic pathways of many fatty acids are well-established, often involving beta-oxidation for energy production or modification by various enzymes to produce other bioactive lipids.
Enzymatic Degradation Pathways
Specific enzymatic degradation pathways for this compound have not been documented in the available literature. Generally, long-chain fatty acids are degraded in mitochondria and peroxisomes through a series of enzymatic reactions. The presence of both a trans-double bond and a triple bond in the structure of this compound would likely require specific enzymatic machinery for its breakdown, which may differ from the pathways for more common saturated and unsaturated fatty acids. For example, the metabolism of oleic acid involves enzymes like acyl-CoA synthetase to activate the fatty acid, followed by enzymes of the β-oxidation spiral. The unique structural elements of this compound would likely necessitate additional or alternative enzymatic steps, the details of which are currently unknown.
Conjugation and Derivatization in Vivo
While direct studies on the in vivo conjugation and derivatization of this compound are not extensively documented in publicly available research, the metabolic fate of this molecule can be inferred from the established biochemical pathways for fatty acids with similar structural features, namely a long hydrocarbon chain, a trans-double bond, and a terminal alkyne group. Fatty acids in biological systems undergo a variety of modifications that can alter their solubility, reactivity, and biological function. These processes are crucial for their transport, storage, and signaling roles.
The primary routes of fatty acid metabolism involve activation to a high-energy thioester, followed by either degradation for energy production or incorporation into more complex lipid structures. The unique terminal alkyne and the trans-double bond of this compound are expected to influence its interaction with metabolic enzymes.
Potential Metabolic Transformations:
Acyl-CoA Thioesterification: The initial and essential step in the metabolism of most fatty acids is their activation to an acyl-CoA thioester. This reaction is catalyzed by acyl-CoA synthetases and is a prerequisite for entry into most metabolic pathways, including β-oxidation and lipid synthesis.
β-Oxidation: Fatty acids are commonly broken down for energy via β-oxidation in the mitochondria and peroxisomes. nih.gov While saturated fatty acids are straightforward substrates, the presence of a trans-double bond in this compound would require the action of an auxiliary enzyme, enoyl-CoA isomerase, to be fully metabolized. The terminal alkyne group, however, may act as an inhibitor or a substrate for further enzymatic reactions, potentially leading to chain-shortened, modified products. nih.gov The terminal triple bond of alkyne fatty acids can interfere with the activity of enzymes involved in ω-oxidation. nih.gov
Incorporation into Complex Lipids: Once activated to its CoA-thioester, this compound could be incorporated into various classes of complex lipids. This includes the esterification to glycerol (B35011) to form triacylglycerols (for energy storage) or to glycerol-3-phosphate and other precursors to form phospholipids, which are essential components of cellular membranes. pnas.org
Carnitine Conjugation: For transport into the mitochondrial matrix for β-oxidation, long-chain fatty acids are conjugated to carnitine. tandfonline.com This process is mediated by carnitine acyltransferases. It is plausible that this compound would also form an acylcarnitine derivative to facilitate its mitochondrial uptake. nih.govtandfonline.com
Bioorthogonal Derivatization: A significant aspect of fatty acids containing terminal alkynes is their utility as chemical reporters in metabolic studies. The alkyne group serves as a "handle" for bioorthogonal "click" chemistry reactions. frontiersin.orgub.edu In a research setting, if this fatty acid is introduced in vivo, it can be derivatized by reaction with an azide-bearing probe molecule (e.g., a fluorophore or biotin). pnas.orgfrontiersin.orgub.edu This allows for the visualization and tracking of the fatty acid and its metabolites within cells and tissues. pnas.org This derivatization is not a natural metabolic process but a powerful experimental tool. frontiersin.org
The table below summarizes the likely conjugation and derivatization pathways for this compound based on general fatty acid metabolism.
| Process | Enzyme/Reagent Class | Resulting Derivative/Conjugate | Biological/Experimental Significance |
| Acyl-CoA Synthesis | Acyl-CoA Synthetase | (E)-octadec-9-en-16-ynoyl-CoA | Activation for metabolic pathways |
| β-Oxidation | Acyl-CoA Dehydrogenase, etc. | Chain-shortened acyl-CoAs | Energy production |
| Lipid Synthesis | Acyltransferases | Triacylglycerols, Phospholipids | Energy storage, membrane structure |
| Mitochondrial Transport | Carnitine Acyltransferase | (E)-octadec-9-en-16-ynoyl-carnitine | Transport into mitochondria |
| Bioorthogonal Labeling | Azide-containing probes (via CuAAC) | 1,2,3-Triazole adducts | Experimental tracking and visualization |
It is important to note that the trans configuration of the double bond, similar to that in elaidic acid, may lead to metabolic handling that differs from cis-unsaturated fatty acids, potentially influencing the rate and products of these pathways. mdpi.comnih.gov Further research is required to elucidate the specific enzymes that process this compound and to identify its unique metabolites in vivo.
Molecular Interactions and Cellular Targets of E Octadec 9 En 16 Ynoic Acid
Protein-Ligand Interactions and Binding Studies
While specific protein-ligand binding studies for (E)-octadec-9-en-16-ynoic acid are not extensively documented, research on structurally similar fatty acids provides insights into its potential interactions. Fatty acids are known to act as signaling molecules by binding to various proteins, including nuclear receptors and enzymes involved in metabolic pathways. nih.gov For instance, the related compound, (E)-9-oxooctadec-10-en-12-ynoic acid, has been shown to interact with the phosphoinositide 3-kinase (PI3K) pathway, suggesting that this compound might also engage with protein kinases or other signaling proteins. nih.govresearchgate.net
Computational molecular docking studies on a similar compound, (E)-Octadec-11-En-9-Ynoic Acid (EOYA), have shown potential binding to several key anti-inflammatory targets. bohrium.com These targets include prostaglandin-endoperoxide synthase 1 and 2 (PTGS1 and PTGS2), cytochrome P450 family members (CYP4F2 and CYP3A4), and the nuclear receptor NR1I2. bohrium.com Such studies, while predictive, highlight the potential for this compound to form specific interactions with protein binding pockets, likely driven by hydrophobic and van der Waals forces with the acyl chain and potential hydrogen bonding via the carboxylic acid group.
Table 1: Potential Protein Targets for this compound Analogs and Related Compounds
| Compound/Analog | Potential Protein Target(s) | Method of Study | Reference |
| (E)-9-Oxooctadec-10-en-12-ynoic acid | Phosphoinositide 3-kinase (PI3K) pathway components | In vitro glucose uptake assays | nih.govresearchgate.net |
| (E)-Octadec-11-En-9-Ynoic Acid (EOYA) | PTGS1, PTGS2, CYP4F2, CYP3A4, NR1I2 | Molecular Docking | bohrium.com |
| (9E)-octadecenoic acid (Elaidic acid) | Peroxisome proliferator-activated receptor gamma (PPARγ), PPARα | In vitro investigations | atamanchemicals.com |
Membrane Protein Modulation and Lipid Bilayer Interactions
The amphiphilic nature of this compound, with its hydrophobic hydrocarbon tail and hydrophilic carboxylic acid head, suggests it can readily interact with and insert into cellular membranes. wikipedia.org The presence of the trans-double bond results in a more linear and rigid structure compared to its cis-isomer, which can influence its packing within the lipid bilayer and affect membrane fluidity and the function of embedded proteins. atamanchemicals.comwikipedia.org
Fatty acids can modulate the activity of membrane-bound proteins by altering the physical properties of the surrounding lipid environment. nih.gov This can include changes in membrane thickness, curvature, and lateral pressure profiles. For example, the incorporation of fatty acids can influence the function of intramembrane proteases like γ-secretase. nih.gov While direct studies on this compound are lacking, its structural characteristics suggest it could similarly modulate the function of various membrane proteins, such as ion channels, transporters, and receptors, through these indirect mechanisms. drugbank.comnih.govrsc.org The interaction is likely initiated by electrostatic interactions between the carboxylic acid head group and the polar head groups of phospholipids (B1166683) at the membrane surface, followed by the insertion of the hydrophobic tail into the lipid core. nih.gov
Nucleic Acid Interactions and Epigenetic Modulation
The direct interaction of fatty acids with nucleic acids (DNA and RNA) is not a primary mechanism of their biological activity. cambridgeproteinarrays.com However, fatty acids and their metabolites can indirectly influence gene expression through epigenetic modifications. frontiersin.org Epigenetic mechanisms include DNA methylation and histone modifications, which alter chromatin structure and accessibility for transcription. nih.gov
Certain fatty acid derivatives have been shown to modulate the activity of enzymes involved in epigenetics, such as histone deacetylases (HDACs). frontiersin.org For example, the electrophilic fatty acid nitroalkene derivative, 10-nitro-octadec-9-enoic acid, has been investigated for its anti-neoplastic effects in preclinical models of triple-negative breast cancer, a disease subtype often characterized by epigenetic dysregulation. frontiersin.org Given that this compound possesses a reactive alkyne group, it is plausible that it or its metabolites could covalently modify proteins involved in epigenetic regulation, although this remains speculative without direct experimental evidence.
Identification of Cellular Receptors and Transporters
The cellular uptake and trafficking of long-chain fatty acids like this compound are mediated by a variety of protein transporters and receptors. While specific transporters for this particular compound have not been identified, the general mechanisms for fatty acid transport are well-established. These include passive diffusion across the plasma membrane, as well as protein-mediated transport by fatty acid translocase (FAT/CD36), plasma membrane-bound fatty acid-binding proteins (FABPpm), and fatty acid transport proteins (FATPs).
Once inside the cell, fatty acids are typically bound by cytoplasmic fatty acid-binding proteins (FABPs), which facilitate their transport to various organelles for metabolism or storage. The specific receptors and transporters that recognize and transport this compound would depend on its specific structural features and the expression profile of these proteins in a given cell type. Computational predictions for a similar compound, octadec-9-en-6-ynoic acid, suggest potential interactions with transporters like Glycine transporter 2, although this requires experimental validation. plantaedb.com
Elucidation of Molecular Mechanisms of Action
The molecular mechanisms of action for this compound are likely multifaceted, stemming from its unique structure. ontosight.ai Research on related compounds suggests several potential pathways. One key proposed mechanism is the modulation of cellular signaling pathways. ontosight.ai For instance, the related (E)-9-oxooctadec-10-en-12-ynoic acid has been demonstrated to increase insulin-stimulated glucose uptake in myotubes by activating the PI3K pathway, which involves the phosphorylation of downstream targets like IRS-1, Akt, and AS160, leading to the translocation of GLUT4 to the plasma membrane. researchgate.netacs.org
Another potential mechanism is the modulation of inflammatory processes. A molecular docking study on the analog (E)-Octadec-11-En-9-Ynoic Acid (EOYA) indicated that it could bind to key enzymes in the arachidonic acid metabolic pathway, such as PTGS1 and PTGS2 (also known as COX-1 and COX-2). bohrium.com By inhibiting these enzymes, the compound could potentially reduce the production of pro-inflammatory prostaglandins. bohrium.com The unique alkyne group in this compound also presents the possibility of it acting as a mechanism-based inhibitor for certain enzymes, where the alkyne moiety could form a covalent bond with the enzyme's active site, leading to irreversible inhibition. Further research is necessary to fully elucidate the specific molecular pathways targeted by this compound.
Advanced Analytical and Spectroscopic Characterization Methodologies for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete and unambiguous structural elucidation of organic molecules. nih.gov It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the stereochemistry of the molecule.
One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in (E)-octadec-9-en-16-ynoic acid. The chemical shift of each nucleus is indicative of its functional group and position within the molecule.
In the ¹H NMR spectrum, distinct signals are expected for the terminal alkyne proton, the olefinic protons of the trans-double bond, protons adjacent to the carbonyl group (α-protons), and protons adjacent to the unsaturated systems (allylic and propargylic protons). nih.gov The large coupling constant (typically ~15 Hz) between the olefinic protons would confirm the (E)- or trans-configuration of the double bond.
The ¹³C NMR spectrum provides complementary information, with characteristic chemical shifts for the carboxylic acid carbon, the sp² hybridized carbons of the double bond, the sp hybridized carbons of the triple bond, and the numerous sp³ carbons of the aliphatic chain. ruc.dk
Table 4: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-17 (alkyne) | ~1.8 - 2.0 | t | 1H |
| H-9, H-10 (olefinic) | ~5.3 - 5.5 | m | 2H |
| H-15 (propargylic) | ~2.2 - 2.4 | m | 2H |
| H-8, H-11 (allylic) | ~2.0 - 2.2 | m | 4H |
| H-2 (α to COOH) | ~2.3 - 2.4 | t | 2H |
| H-3 (β to COOH) | ~1.6 - 1.7 | p | 2H |
| H-4 to H-7, H-12 to H-14 | ~1.2 - 1.5 | m | 12H |
| H-18 (methyl) | ~0.9 - 1.0 | t | 3H |
Table 5: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 (COOH) | ~179 - 180 |
| C-9, C-10 (olefinic) | ~129 - 131 |
| C-16, C-17 (alkyne) | ~80 - 85 (C-16), ~68 - 70 (C-17) |
| C-2 (α to COOH) | ~34 - 35 |
| C-8, C-11 (allylic) | ~32 - 33 |
| C-15 (propargylic) | ~18 - 20 |
| C-3 to C-7, C-12 to C-14 | ~22 - 30 |
| C-18 (methyl) | ~14 |
Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to trace the connectivity of the entire aliphatic chain, for instance, by showing a correlation from the olefinic protons (H-9, H-10) to their allylic neighbors (H-8, H-11). sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton directly to the carbon to which it is attached. sdsu.eduyoutube.com This experiment is crucial for definitively assigning each carbon signal based on the more easily interpreted proton spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their through-bond connectivity. researchgate.netyoutube.com For this compound, a key application would be to confirm the (E)-geometry of the double bond. A cross-peak between the olefinic protons H-9 and H-10 would be expected, which is characteristic of a trans configuration.
Table 6: Summary of Expected Key 2D NMR Correlations
| Experiment | Key Correlation | Information Gained |
|---|---|---|
| COSY | H-9/H-10 ↔ H-8/H-11 | Confirms allylic protons are adjacent to olefinic protons. |
| HSQC | H-9 ↔ C-9; H-10 ↔ C-10 | Assigns olefinic carbons based on proton shifts. |
| HMBC | H-8 ↔ C-9, C-10 | Confirms connectivity across the double bond. |
| HMBC | H-15 ↔ C-16, C-17 | Confirms connectivity across the triple bond. |
| NOESY | H-9 ↔ H-10 | Confirms (E)-stereochemistry of the double bond. |
Mass Spectrometry Techniques for Identification and Fragmentation Analysis
No specific data is available for this compound.
High-Resolution Mass Spectrometry (HRMS)
No specific HRMS data or research findings are available for this compound.
Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling and Pathway Analysis
No specific MS/MS data, fragmentation patterns, or metabolite profiling studies are available for this compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Conformational Studies
No specific IR or Raman spectra or related conformational studies are available for this compound.
Application of Advanced Imaging Techniques (e.g., Mass Spectrometry Imaging for Localization)
No specific applications of mass spectrometry imaging or other advanced imaging techniques for the localization of this compound have been documented in the available literature.
Biotechnological Approaches for E Octadec 9 En 16 Ynoic Acid Production and Modification
Microbial Fermentation Strategies for Sustainable Production
Microbial fermentation is a cornerstone of industrial biotechnology, capable of producing a vast array of chemicals from renewable feedstocks. uni-saarland.de Organisms like bacteria and oleaginous yeasts are natural producers of lipids and can be engineered to synthesize non-native or unusual fatty acids. mdpi.commdpi.com The production of polyunsaturated fatty acids (PUFAs) via microbial fermentation is a well-established industrial process, providing a blueprint for producing other complex fatty acids. ijcmas.com
Strain Engineering for Enhanced Biosynthesis
The cornerstone of producing a specific fatty acid like (E)-octadec-9-en-16-ynoic acid in a microbial host such as Escherichia coli or Saccharomyces cerevisiae lies in metabolic engineering. mdpi.com This involves the rational modification of the organism's genetic makeup to channel metabolic flux towards the desired product.
A hypothetical engineered pathway in a microbial host would likely involve several key modifications:
Introduction of Key Biosynthetic Enzymes : The central challenge is the formation of the acetylenic (triple) bond. This requires a specialized enzyme known as an acetylenase. Acetylenases are often variant forms of fatty acid desaturases (FADs). nih.govnih.gov For instance, the acetylenase from Crepis alpina is a variant FAD2 desaturase that converts the double bond in linoleic acid into a triple bond to form crepenynic acid. oup.comnih.gov An engineered microbe would require the heterologous expression of a suitable acetylenase, potentially a Δ16-acetylenase, or a directed evolution variant of a known acetylenase to act at the C-16 position.
Enhancing Precursor Supply : The biosynthesis would start from common fatty acid precursors like oleic acid. To increase the pool of these precursors, the central carbon metabolism can be rewired. This includes upregulating key enzymes in the fatty acid synthesis (FAS) pathway, such as acetyl-CoA carboxylase (ACC) and the components of the fatty acid synthase complex. nih.gov
Blocking Competing Pathways : To prevent the diversion of fatty acid intermediates into other metabolic routes, competing pathways are often knocked out. A primary target is the β-oxidation pathway, which is responsible for fatty acid degradation. Deleting key genes like fadD and fadE in E. coli prevents the breakdown of the product and its precursors. nih.gov
Optimizing Product Export : A thioesterase enzyme is crucial for cleaving the final fatty acid product from the acyl carrier protein (ACP), releasing it as a free fatty acid and driving the flux through the pathway. nih.gov The choice of thioesterase can also influence the chain length of the fatty acids produced.
This multi-pronged approach of introducing new functions, boosting precursor supply, and eliminating competing reactions is a standard strategy for engineering high-level production of fatty acid-derived chemicals in microbes. plos.org
Optimization of Bioreactor Conditions
Once a promising strain has been engineered, optimizing the fermentation process in a bioreactor is critical to maximizing yield and productivity. Key parameters must be carefully controlled to maintain optimal conditions for microbial growth and product formation. uni-saarland.de The influence of physical and chemical parameters on lipid production by fungi has been demonstrated, where factors like temperature, pH, and agitation affect the activity of enzymes involved in lipid synthesis. scielo.br
Table 1: Key Parameters for Optimization in Microbial Fermentation of Fatty Acids
| Parameter | Typical Range/Value | Significance |
| Temperature | 15-30°C | Affects enzyme activity, membrane fluidity, and microbial growth rate. Lower temperatures can sometimes favor higher unsaturation in fatty acids. scielo.br |
| pH | 4.0-8.0 | Influences nutrient uptake, enzyme stability, and can prevent the growth of contaminating organisms. Must be maintained in a narrow optimal range for the specific production strain. cirad.fr |
| Dissolved Oxygen (DO) | 10-40% of saturation | Crucial for aerobic organisms. Oxygen is required for desaturase and acetylenase activity, which are oxygen-dependent enzymes. nih.gov |
| Agitation/Mixing | 100-800 rpm | Ensures homogeneity of nutrients, temperature, and oxygen throughout the culture, preventing the formation of gradients that can limit growth. scielo.br |
| Carbon Source | Glucose, Glycerol (B35011) | Provides the primary building blocks and energy for the cells. Fed-batch strategies are often used to avoid substrate inhibition and maintain a constant supply. google.com |
| Nitrogen Source | Yeast Extract, Ammonium Sulfate | Essential for the synthesis of proteins, including the biosynthetic enzymes. A high carbon-to-nitrogen ratio often triggers lipid accumulation in oleaginous microbes. mdpi.com |
| Precursor Feeding | e.g., Oleic Acid | Supplying a downstream precursor can bypass earlier steps in a pathway, potentially increasing the final product yield. |
Plant Cell Culture and Metabolic Engineering for Biosynthesis
Plants are a rich source of unusual fatty acids, including those with acetylenic bonds. aocs.orgresearchgate.net The seed oil of Crepis alpina, for example, contains high levels of crepenynic acid (octadec-9-en-12-ynoic acid), an analogue of the target compound. oup.comaocs.org This natural precedent makes plants and their cell cultures attractive platforms for biosynthesis.
Plant cell culture offers a contained and controlled environment for producing valuable secondary metabolites, independent of geographical and environmental factors. epo.org By cultivating cells from a plant known to produce acetylenic fatty acids, it may be possible to produce this compound. The biosynthesis would likely follow a pathway involving desaturase and acetylenase enzymes acting on an 18-carbon fatty acid backbone. nih.gov
Metabolic engineering can be used to enhance production in either whole plants or cell cultures. mdpi.com Key strategies include:
Overexpression of Rate-Limiting Enzymes : Identifying and overexpressing the specific desaturases and acetylenases involved in the pathway is a primary strategy. For instance, the C. alpina acetylenase is a variant FAD2 that introduces the triple bond. nih.govoup.com A hypothetical Δ16-acetylenase would be the key target for overexpression.
Co-expression of Supporting Enzymes : The efficiency of membrane-bound desaturases and acetylenases depends on electron donor systems, such as cytochrome b5. oup.com Co-expressing the appropriate cytochrome b5 isoform can enhance enzyme activity.
Silencing of Competing Enzymes : To increase the substrate pool for the acetylenase, competing enzymes can be silenced using RNA interference (RNAi) or CRISPR/Cas9 technology. For example, silencing the FAD3 desaturase, which converts linoleic acid to linolenic acid, could increase the availability of the acetylenase substrate. oup.commdpi.com
Chemo-Enzymatic Synthesis for Specific Stereoisomers or Derivatives
Chemo-enzymatic synthesis merges the versatility of chemical reactions with the high selectivity of biocatalysts. beilstein-journals.org This approach is particularly powerful for producing specific stereoisomers or derivatives that are difficult to obtain through purely chemical or biological routes. A plausible chemo-enzymatic strategy for this compound could involve the enzymatic modification of a chemically synthesized precursor.
For example, a long-chain fatty acid containing a terminal alkyne could be synthesized chemically. Then, an enzyme could be used to introduce the double bond at the C-9 position with specific (E)- or (Z)- stereochemistry. Lipases are a class of enzymes that can be used in organic solvents and have been employed in the epoxidation of fatty acids, demonstrating their utility in modifying the fatty acid backbone. cirad.frrsc.org Similarly, P450 monooxygenases or variant desaturases could be employed for site-specific and stereospecific dehydrogenation. This approach allows for modular synthesis, where different parts of the molecule are constructed using the most efficient method available, be it chemical or enzymatic. nih.gov
Development of High-Throughput Screening Methods for Biosynthetic Enzymes
The discovery and engineering of novel enzymes, particularly acetylenases with desired specificity (e.g., for the C-16 position), is a major bottleneck. High-throughput screening (HTS) methods are essential for rapidly testing large libraries of enzyme variants to identify those with improved activity, stability, or altered substrate specificity. rsc.org
Developing an HTS assay for a novel acetylenase requires a detectable signal that is linked to enzyme activity. Potential HTS strategies include:
Fluorescence-Based Assays : A fluorogenic substrate could be designed that releases a fluorescent molecule upon enzymatic conversion. Alternatively, a coupled-enzyme assay could link the consumption of a co-substrate like NADH or the production of a byproduct to a change in fluorescence.
Mass Spectrometry-Based Screening : Techniques like matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry can be used to directly detect the product in a high-throughput manner from microbial colonies, enabling the rapid screening of thousands of variants. cabbi.bio This method has been successfully used to screen for engineered fatty acid synthases. cabbi.bio
Cell-Based Assays : A yeast or bacterial strain could be engineered to link the production of the target fatty acid to a selectable or screenable phenotype, such as cell growth or the expression of a reporter protein like GFP. For example, a biosensor could be designed that responds to the presence of the acetylenic fatty acid and activates a reporter gene.
These HTS platforms accelerate the process of enzyme discovery and directed evolution, making it feasible to tailor biocatalysts for the specific and efficient production of this compound. rsc.org
Structure Activity Relationship Sar Studies and Mechanism Based Research
Design and Synthesis of Analogs for SAR Elucidation
The systematic modification of a lead compound is fundamental to elucidating its SAR. For long-chain fatty acids like (E)-octadec-9-en-16-ynoic acid, synthetic strategies often focus on several key areas: modification of the carboxylic acid head group, alteration of the position and geometry of the unsaturated bonds, and changes to the alkyl chain length.
A pertinent example of such an approach can be seen in the research on a structurally similar compound, (E)-9-oxooctadec-10-en-12-ynoic acid. In one study, a series of amide analogs were synthesized to explore the impact of modifying the carboxylic acid moiety. nih.gov The rationale for this modification was to address potential metabolic liabilities associated with the free carboxylic acid. The synthesis involved the coupling of the parent acid with a variety of amines using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine). nih.gov This approach generated a library of amide derivatives with diverse substituents, allowing for a systematic evaluation of how changes at this position affect biological activity.
The synthesis of other C18 acetylenic fatty acid analogs has also been reported, highlighting the chemical tractability of these molecules for creating diverse structures for biological screening. For instance, the synthesis of various C18 acetylenic fatty acids has been achieved for evaluation of their pesticidal and cytotoxic activities. nih.govnih.gov Such synthetic efforts provide a blueprint for the potential generation of analogs of this compound, where modifications could include:
Esterification or amidation of the carboxylic acid to probe the importance of the acidic proton and to potentially improve pharmacokinetic properties.
Shifting the position of the ene and yne functionalities along the carbon chain to understand the spatial requirements for target interaction.
Varying the geometry of the double bond from (E) to (Z) to assess the impact of stereochemistry.
Introducing substituents on the alkyl chain, such as hydroxyl or keto groups, to explore new binding interactions.
Altering the chain length to determine the optimal length for biological activity.
These synthetic modifications are crucial for building a comprehensive SAR profile.
Correlation of Structural Modifications with Biological Responses at the Molecular and Cellular Level
Once analogs are synthesized, they are subjected to biological assays to correlate structural changes with activity. The biological responses can be measured at various levels, from molecular target engagement to cellular pathway modulation and organismal effects.
In the study of (E)-9-oxooctadec-10-en-12-ynoic acid amides, the biological response measured was the promotion of glucose uptake in L6 myotubes. nih.gov This cellular assay provided a clear readout to establish SAR. The results demonstrated that the conversion of the carboxylic acid to certain amides led to a significant enhancement of activity. For example, amides derived from specific scaffolds of existing antidiabetic drugs showed promising results. nih.gov
The following interactive table summarizes the glucose uptake-promoting activity of selected amide analogs of (E)-9-oxooctadec-10-en-12-ynoic acid, showcasing the correlation between structural modification and biological response. nih.gov
| Compound | Modification from Parent Acid | EC₅₀ (µM) for Glucose Uptake |
| Parent Acid | - | 22.96 |
| Amide 5 | N-benzyl amide | 15.47 |
| Amide 6 | N-(4-fluorobenzyl) amide | 8.89 |
| Amide 27 | N-(1,3-thiazol-2-yl) amide | 7.00 |
| Amide 28 | N-(5-methyl-1,3-thiazol-2-yl) amide | 13.99 |
| Amide 31 | N-(4,6-dimethylpyrimidin-2-yl) amide | 8.70 |
| Amide 32 | N-(1,3,4-thiadiazol-2-yl) amide | 12.27 |
| Amide 33 | N-(5-methyl-1,3,4-thiadiazol-2-yl) amide | 16.14 |
Broader studies on C18 acetylenic fatty acids have also provided SAR insights. For instance, research on their cytotoxic effects has indicated that the presence and position of terminal double or triple bonds can be crucial for activity. nih.gov In some cases, C17 polyacetylenes have been found to be more cytotoxic than their C18 counterparts, suggesting that chain length is a key determinant of activity. nih.gov
Computational Approaches to SAR and Molecular Modeling
Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools for understanding SAR at a molecular level and for guiding the design of new analogs.
Molecular docking can predict the binding mode of a ligand within the active site of a target protein, providing insights into the key interactions that drive biological activity. texilajournal.comtexilajournal.com For the analogs of (E)-9-oxooctadec-10-en-12-ynoic acid, molecular docking studies were performed against the phosphoinositide 3-kinase (PI3K) enzyme, which was identified as a potential target. nih.gov These studies helped to rationalize the observed SAR by identifying specific binding modes and thermodynamic interactions that govern binding affinity. nih.gov For instance, the docking poses could reveal why certain amide substituents lead to higher potency by showing more favorable hydrogen bonding or hydrophobic interactions within the PI3K active site.
QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can be used to predict the activity of novel, unsynthesized compounds. For fatty acids and their derivatives, QSAR studies often use descriptors such as:
Topological descriptors: Which describe the connectivity of atoms in the molecule.
Electronic descriptors: Such as partial charges and dipole moments, which are important for electrostatic interactions.
Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP), which is crucial for membrane permeability and interaction with hydrophobic pockets in proteins.
Steric descriptors: Which describe the size and shape of the molecule.
While a specific QSAR model for this compound is not available in the literature, the principles have been applied to various fatty acid derivatives to predict properties like their inhibitory effects on different enzymes. imist.ma
Elucidation of Pharmacophore Models in a Research Context
A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. nih.gov It defines the spatial arrangement of features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.
The development of a pharmacophore model typically involves the following steps:
Identification of a set of active compounds: These molecules are known to bind to the target of interest.
Conformational analysis: To determine the low-energy, biologically relevant conformations of these molecules.
Alignment: The active compounds are superimposed based on their common structural features.
Abstraction: The common features that are essential for activity are identified and represented as a 3D model.
For fatty acid amides, pharmacophore models have been developed in the context of their interaction with cannabinoid receptors. nih.govacs.org These models highlight the importance of the amide group as a hydrogen bond donor/acceptor, the hydrophobic nature of the long alkyl chain, and the specific conformation that the chain adopts to fit into the receptor binding pocket. capes.gov.br
In the context of the (E)-9-oxooctadec-10-en-12-ynoic acid analogs, a pharmacophore model for PI3K inhibition could be developed based on the structures of the most active amides. Such a model for research purposes would likely include:
A hydrogen bond acceptor feature corresponding to the amide carbonyl oxygen.
A hydrophobic region to accommodate the long alkyl chain.
Specific features for the aromatic or heteroaromatic rings of the most potent analogs, such as an aromatic ring feature or additional hydrogen bond acceptor/donor sites.
This pharmacophore model could then be used for virtual screening of large compound libraries to identify novel and structurally diverse molecules with the potential to act as PI3K inhibitors.
Emerging Research Avenues and Future Perspectives for E Octadec 9 En 16 Ynoic Acid
Integration with Omics Technologies (Lipidomics, Metabolomics, Proteomics) for Holistic Understanding
The comprehensive study of lipids (lipidomics), metabolites (metabolomics), and proteins (proteomics) offers a powerful approach to understanding the complex biological roles of molecules like (E)-octadec-9-en-16-ynoic acid. Integrating this compound into omics-based research can provide a holistic view of its interactions within a biological system.
Lipidomics: The primary goal of lipidomics is to identify and quantify the complete set of lipids in a cell, tissue, or organism. By introducing this compound, researchers can track its incorporation into various lipid species, such as phospholipids (B1166683) and triglycerides, which are essential components of cell membranes and energy storage molecules. nih.gov This can reveal how the compound influences membrane fluidity and structure, potentially affecting cellular processes. Advanced analytical techniques like mass spectrometry are crucial for these studies. nih.gov
Metabolomics: This field focuses on the global analysis of metabolites in a biological sample. Studying the metabolome after exposure to this compound can uncover its metabolic fate and its impact on various biochemical pathways. For instance, it could be metabolized into other bioactive molecules or it could alter existing metabolic pathways. Untargeted metabolomic approaches have been successfully used to understand the broader metabolic responses of organisms to various stimuli. mnhn.fr
Proteomics: Proteomics involves the large-scale study of proteins. By analyzing changes in protein expression and modification in the presence of this compound, scientists can identify the specific proteins and signaling pathways that are affected by this fatty acid. This can provide insights into its mechanism of action. For example, a related compound, (E)-9-oxooctadec-10-en-12-ynoic acid, has been shown to influence the phosphoinositide 3-kinase (PI3K) pathway, a key signaling pathway in cellular processes. nih.gov
The integration of these "omics" technologies can create a comprehensive picture of how this compound functions at a systemic level, from its direct interactions with lipids to its downstream effects on metabolism and protein signaling.
Role in Inter-Kingdom Signaling and Ecological Interactions
There is growing evidence that fatty acids and their derivatives play crucial roles in communication between different organisms (inter-kingdom signaling) and in shaping ecological interactions.
(E)-octadec-9-enoic acid, a structurally similar fatty acid, has been identified in various organisms, including algae, cyanobacteria, and bacteria, and has been suggested as a characteristic fatty acid in zooplankton and benthic metazoans. mnhn.fr This suggests that such fatty acids can be transferred through food webs and may have ecological significance. Furthermore, oxidized fatty acids are known to act as inter-kingdom signaling molecules. mnhn.fr
The unique structure of this compound, with its acetylenic group, may confer specific signaling properties. For example, certain acetylenic fatty acids found in plants have been linked to defense mechanisms against pathogens. Research in this area could explore whether this compound is produced by certain organisms as a means of communication or defense and how it influences the behavior and physiology of other organisms in its environment.
Application in Chemical Biology Tools (e.g., Bioorthogonal Ligation/Click Chemistry Labeling)
The terminal alkyne group in this compound makes it an ideal candidate for use in "click chemistry," a set of powerful, reliable, and selective reactions for rapidly and cleanly joining molecular building blocks. sigmaaldrich.com Specifically, the alkyne can readily react with an azide-functionalized molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. sigmaaldrich.com
This property allows for the development of chemical biology tools to study fatty acid metabolism and function. For example, this compound could be used as a "clickable" metabolic probe. Cells or organisms could be fed this fatty acid, which would then be incorporated into various lipids. Subsequently, a fluorescent or affinity tag bearing an azide (B81097) group could be "clicked" onto the incorporated fatty acid, allowing for the visualization and isolation of the lipids it has become a part of. This approach has been used with other alkyne-containing fatty acids to study their biological roles.
| Click Chemistry Application | Description | Potential of this compound |
| Metabolic Labeling | Introducing a molecule with a bioorthogonal handle (like an alkyne) into a biological system to track its metabolic fate. | The terminal alkyne allows for the tracking of its incorporation into complex lipids and monitoring its metabolic transformations. |
| Pull-down Assays | Using an affinity-tagged probe to isolate binding partners of the molecule of interest. | By attaching a biotin (B1667282) tag via click chemistry, researchers can isolate and identify proteins that interact with this fatty acid. |
| Fluorescence Imaging | Attaching a fluorescent dye to the molecule of interest to visualize its localization within cells or tissues. | A fluorescent azide can be "clicked" on to visualize where the fatty acid accumulates in cellular compartments. |
Unexplored Biological Functions and Mechanistic Studies
While research is emerging, the full spectrum of biological functions of this compound remains largely unexplored. ontosight.ai Its unique structure suggests several potential activities that warrant further investigation.
Potential areas of research include its role as a signaling molecule, its influence on membrane properties, and its potential as a precursor to other bioactive compounds. ontosight.ai Mechanistic studies are needed to understand how it exerts its effects at the molecular level. For instance, does it bind to specific receptors or enzymes? How does its structure, with both a trans-double bond and a triple bond, contribute to its activity?
A related compound, (E)-9-oxooctadec-10-en-12-ynoic acid, has been found to mediate its effects on glucose uptake by activating the phosphoinositide 3-kinase (PI3K) pathway. nih.gov This suggests that this compound could also interact with key signaling pathways involved in metabolism and other cellular processes.
Challenges and Opportunities in this compound Research
The study of this compound presents both challenges and exciting opportunities for the future.
Challenges:
Synthesis and Availability: The synthesis of this specific fatty acid can be complex, and it is not as readily available as more common fatty acids. ontosight.ai
Analytical Methods: Developing and optimizing analytical methods to detect and quantify this compound and its metabolites in complex biological samples can be challenging.
Lack of Precedent: As a relatively new molecule of interest, there is a limited body of existing research to build upon.
Opportunities:
Novel Bioactivity: Its unique structure suggests the potential for novel biological activities that differ from those of more well-studied fatty acids. ontosight.ai
Therapeutic Potential: If it is found to have beneficial biological effects, it could be a lead compound for the development of new drugs.
Tool for Chemical Biology: Its "clickable" nature provides a powerful tool for studying lipid biology in new ways.
Future research will likely focus on overcoming the challenges of synthesis and analysis, while capitalizing on the opportunities to uncover novel biological functions and applications for this intriguing fatty acid.
Q & A
Q. How can systematic reviews integrate heterogeneous studies (e.g., in vitro vs. in vivo) on this compound?
- Methodological Answer: Use PRISMA guidelines to assess study quality and feasibility of meta-analysis. Stratify by study type (e.g., case-control vs. cohort) and apply random-effects models to account for variability. Sensitivity analyses exclude outliers .
Data Presentation and Reproducibility
- Data Tables : Include processed data (e.g., kinetic parameters, spectral peaks) in the main text; raw datasets (e.g., HPLC chromatograms) belong in appendices .
- Reproducibility : Detailed protocols (e.g., catalyst concentrations, reaction temperatures) must be documented. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
